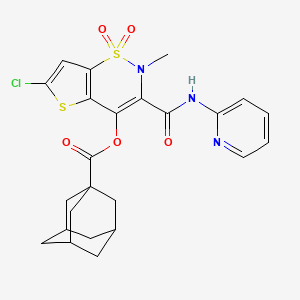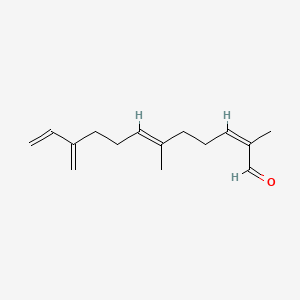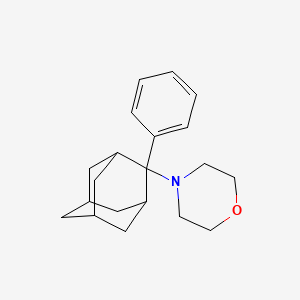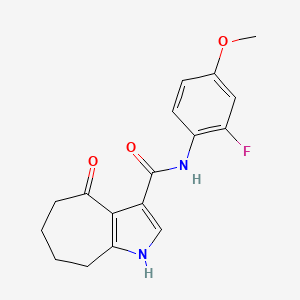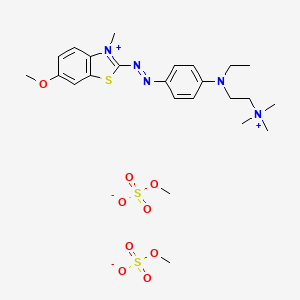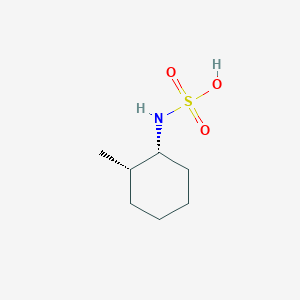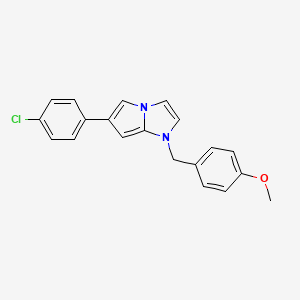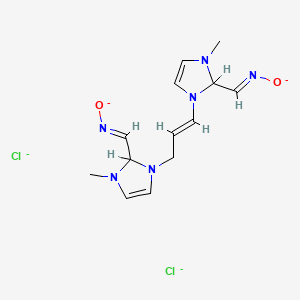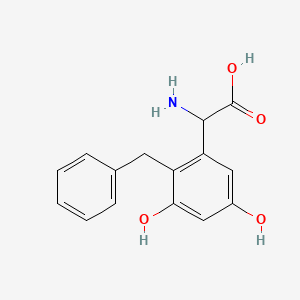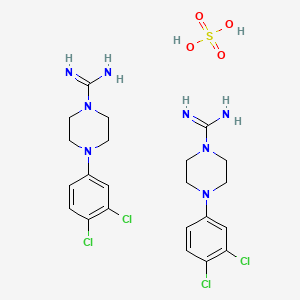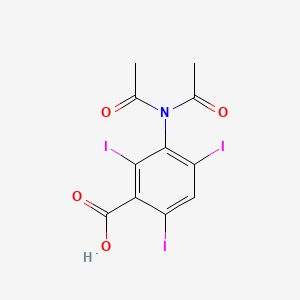
Docetrizoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetrizoat, auch bekannt unter dem Handelsnamen Pulmidol, ist ein röntgendichtes Medium, das hauptsächlich als Bronchographie-Mittel eingesetzt wird. Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, leicht in kleine Bronchialäste zu fließen, ohne in die Bronchiolen zu gelangen .
Vorbereitungsmethoden
Die Synthese von Docetrizoat umfasst mehrere Schritte, die in der Regel mit der Iodisierung aromatischer Verbindungen beginnen. Die industriellen Produktionsmethoden beinhalten häufig die Verwendung von Iod und anderen Reagenzien unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Docetrizoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Alkylierungsmittel.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Docetrizoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Kontrastmittel in verschiedenen chemischen Analysen eingesetzt.
Biologie: In bildgebenden Verfahren eingesetzt, um biologische Prozesse zu untersuchen.
Medizin: Weit verbreitet in der diagnostischen Bildgebung, um Bronchialstrukturen zu visualisieren.
Industrie: Verwendung bei der Herstellung von röntgendichten Materialien für verschiedene industrielle Anwendungen.
Wirkmechanismus
Docetrizoat übt seine Wirkung aus, indem es als jodhaltiges Röntgenkontrastmittel wirkt. Die Jodatome in der Verbindung sind elektronendicht und streuen oder stoppen Röntgenstrahlen effektiv. Diese Eigenschaft ermöglicht es der Verbindung, in bildgebenden Untersuchungen einen klaren Kontrast zu erzeugen und bestimmte Bereiche von Interesse hervorzuheben .
Vergleich Mit ähnlichen Verbindungen
Docetrizoat wird oft mit anderen jodhaltigen Kontrastmitteln wie Diatrizoat und Iopamidol verglichen. Während all diese Verbindungen ähnliche Zwecke erfüllen, ist Docetrizoat einzigartig in seiner spezifischen Anwendung als Bronchographie-Mittel. Weitere ähnliche Verbindungen sind:
Diatrizoat: In der gastrointestinalen und angiographischen Bildgebung eingesetzt.
Iopamidol: In verschiedenen diagnostischen Bildgebungsverfahren eingesetzt.
Die einzigartigen Eigenschaften von Docetrizoat machen es besonders gut geeignet für bronchographische Anwendungen und heben es von anderen Kontrastmitteln ab .
Eigenschaften
CAS-Nummer |
10311-24-7 |
|---|---|
Molekularformel |
C11H8I3NO4 |
Molekulargewicht |
598.90 g/mol |
IUPAC-Name |
3-(diacetylamino)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C11H8I3NO4/c1-4(16)15(5(2)17)10-7(13)3-6(12)8(9(10)14)11(18)19/h3H,1-2H3,(H,18,19) |
InChI-Schlüssel |
GGOPTDHVLCAOSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C=C(C(=C1I)C(=O)O)I)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


